molecular formula C16H16FN3O2 B1439493 3-(4-Fluorophenyl)-1-(2-nitrophenyl)piperazine CAS No. 1148027-25-1

3-(4-Fluorophenyl)-1-(2-nitrophenyl)piperazine

Cat. No.: B1439493
CAS No.: 1148027-25-1
M. Wt: 301.31 g/mol
InChI Key: BQKXNYJJHVVFJC-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1-(2-nitrophenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-fluorophenyl group and a 2-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1-(2-nitrophenyl)piperazine typically involves the reaction of 4-fluoroaniline with 2-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, forming the desired piperazine derivative. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1-(2-nitrophenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as m-chloroperbenzoic acid.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: m-Chloroperbenzoic acid.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

    Reduction: 3-(4-Aminophenyl)-1-(2-nitrophenyl)piperazine.

    Oxidation: this compound N-oxide.

    Substitution: 3-(4-Substituted phenyl)-1-(2-nitrophenyl)piperazine.

Scientific Research Applications

3-(4-Fluorophenyl)-1-(2-nitrophenyl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1-(2-nitrophenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-1-(2-nitrophenyl)piperazine
  • 3-(4-Bromophenyl)-1-(2-nitrophenyl)piperazine
  • 3-(4-Methylphenyl)-1-(2-nitrophenyl)piperazine

Uniqueness

3-(4-Fluorophenyl)-1-(2-nitrophenyl)piperazine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(4-fluorophenyl)-1-(2-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2/c17-13-7-5-12(6-8-13)14-11-19(10-9-18-14)15-3-1-2-4-16(15)20(21)22/h1-8,14,18H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKXNYJJHVVFJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)C2=CC=C(C=C2)F)C3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201233234
Record name Piperazine, 3-(4-fluorophenyl)-1-(2-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201233234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1148027-25-1
Record name Piperazine, 3-(4-fluorophenyl)-1-(2-nitrophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1148027-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 3-(4-fluorophenyl)-1-(2-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201233234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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